molecular formula C6H3Cl2NO2 B1301063 2,5-Dichloronicotinic acid CAS No. 59782-85-3

2,5-Dichloronicotinic acid

Cat. No.: B1301063
CAS No.: 59782-85-3
M. Wt: 192 g/mol
InChI Key: SXQSMLIMBNMUNB-UHFFFAOYSA-N
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Description

Significance of Halogenated Nicotinic Acids in Synthetic Chemistry

Halogenated nicotinic acids are a class of organic compounds that have found considerable use in synthetic chemistry. guidechem.com The presence of halogen atoms on the nicotinic acid scaffold significantly influences the electronic properties of the molecule, enhancing its reactivity and allowing for a variety of chemical transformations. These compounds serve as crucial intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals. guidechem.comgoogle.com

The process of decarboxylative halogenation is a fundamental method for synthesizing organic halides from carboxylic acids. acs.org This reaction involves the cleavage of a carbon-carbon bond and the introduction of a halogen atom, a transformation of significant synthetic value. acs.org Halogenated nicotinic acid derivatives can be synthesized by the halogenation of niacin (nicotinic acid). guidechem.com The resulting compounds, such as chloronicotinic acid, can then be used to create a range of derivatives. guidechem.com For instance, 2-halogenated nicotinic acid derivatives are important intermediates in the preparation of pesticidal active compounds. google.comgoogle.com

The reactivity of the halogen substituents allows for their displacement or for their participation in cross-coupling reactions, enabling the construction of complex molecular architectures. For example, 2,6-dichloronicotinic acid has been extensively studied as a precursor for thiopeptide polyheterocyclic cores through cross-coupling-based approaches. researchgate.net The ability to selectively functionalize the different positions of the dichlorinated pyridine (B92270) ring is key to synthesizing trisubstituted pyridines with complete regiocontrol. researchgate.net This controlled manipulation is a cornerstone of modern synthetic strategy, allowing for the precise assembly of target molecules with desired functionalities.

Overview of Dichloronicotinic Acid Isomers and Their Research Relevance

Dichloronicotinic acid exists in several isomeric forms, depending on the positions of the two chlorine atoms on the pyridine ring. These isomers, including 2,5-dichloronicotinic acid, 2,6-dichloronicotinic acid, and 5,6-dichloronicotinic acid, each possess distinct chemical properties and, consequently, different applications in research. researchgate.netlookchem.comacs.org The specific arrangement of the chlorine atoms influences the molecule's electronic distribution and steric environment, which in turn dictates its reactivity and how it interacts with other molecules.

This compound is a known organic compound with the chemical formula C6H3Cl2NO2. xinchem.com It is used as an intermediate in organic synthesis for preparing various organic compounds and pesticides. xinchem.com It can also act as a ligand for metal ions to synthesize transition metal complexes. xinchem.com

2,6-Dichloronicotinic acid serves as a valuable precursor in the synthesis of complex heterocyclic structures, such as thiopeptide cores. researchgate.net The two chlorine atoms at the 2 and 6 positions can be selectively functionalized, allowing for the controlled synthesis of 2,3,6-trisubstituted pyridines. researchgate.net This isomer has also been used as a starting material in the development of potential HIV-1 integrase inhibitors. mdpi.com

5,6-Dichloronicotinic acid is utilized as a chemical intermediate for synthesizing a variety of organic compounds. lookchem.com In the pharmaceutical industry, it acts as a precursor in the synthesis of certain drugs. lookchem.com It is also specifically used to prepare 5-chloro-6-iodonicotinic acid, a compound with potential applications in the development of radiopharmaceuticals. lookchem.com

The distinct reactivity of each isomer makes them valuable tools for chemists. For instance, the differences in the electronic environment around the carboxylic acid and the chlorine atoms in each isomer can be exploited to direct reactions to specific sites on the molecule. This regioselectivity is crucial in multi-step syntheses where precise control over the introduction of functional groups is required.

Properties of this compound

PropertyValueSource
Chemical Formula C6H3Cl2NO2 xinchem.comsigmaaldrich.com
Molecular Weight 192.00 g/mol sigmaaldrich.com
Appearance White to pale yellow crystalline solid xinchem.com
Melting Point 154-155 °C globalchemmall.com
Boiling Point 323.7 °C at 760 mmHg globalchemmall.com
Solubility Slightly soluble in water; soluble in organic solvents like alcohol, ether, and chloroform xinchem.com

Comparison of Dichloronicotinic Acid Isomers

IsomerKey Research Applications
This compound Intermediate for organic compounds, pesticides, and transition metal complexes. xinchem.com
2,6-Dichloronicotinic acid Precursor for thiopeptide cores and HIV-1 integrase inhibitors. researchgate.netmdpi.com
5,6-Dichloronicotinic acid Intermediate for pharmaceuticals and radiopharmaceuticals. lookchem.com

Properties

IUPAC Name

2,5-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQSMLIMBNMUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371116
Record name 2,5-Dichloronicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-85-3
Record name 2,5-Dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-nicotinic acid
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Synthetic Methodologies for 2,5 Dichloronicotinic Acid

Advanced Synthetic Routes utilizing 2,5-Dichloronicotinic Acid

This compound serves as a key starting material for the construction of more complex heterocyclic systems. Its reactivity is characterized by the distinct chemical properties of its carboxylic acid group and two chloro-substituents on the pyridine (B92270) ring.

The conversion of the carboxylic acid moiety of this compound into an ester is a common initial step to modify its reactivity and facilitate subsequent reactions. This transformation can be achieved through various standard esterification methods.

For instance, the synthesis of the ethyl ester is accomplished by reacting this compound with ethanol (B145695) under acidic conditions. nih.gov A more specialized esterification involves the formation of a tert-butyl ester. This reaction uses tert-butanol (B103910) in the presence of concentrated sulfuric acid on magnesium sulfate, which facilitates the in-situ formation of isobutylene (B52900) for the esterification process. nih.gov The conversion to the tert-butyl ester has been reported to proceed in high yield (92%). nih.gov The choice of ester group can be strategic; for example, an acid-labile tert-butyl ester can be cleaved efficiently with trifluoroacetic acid (TFA), which is useful in multi-step synthetic sequences. nih.gov

Ester ProductReagents and ConditionsYieldSource
Ethyl 2,5-dichloronicotinateEthanol, Acidic ConditionsNot specified nih.gov
tert-Butyl 2,5-dichloronicotinatetert-Butanol, H₂SO₄, MgSO₄92% nih.gov

A significant application of this compound derivatives is in the synthesis of fused pyridine systems, such as furo[2,3-b]pyridines, via a tandem nucleophilic aromatic substitution (SNAr) and cyclization sequence. nih.govsmolecule.com In this approach, an ester of this compound, for example, the ethyl or tert-butyl ester, is reacted with a nucleophile like ethyl 2-hydroxyacetate or tert-butyl 2-hydroxyacetate. nih.gov

The reaction is typically mediated by a strong base, such as sodium hydride, which deprotonates the hydroxyl group of the acetate (B1210297) reagent. nih.gov The resulting alkoxide attacks the pyridine ring, displacing one of the chloro-substituents (typically at the 2-position) in an SNAr reaction. This is followed by an intramolecular cyclization, where the intermediate attacks the ester carbonyl, to form the fused furan (B31954) ring. This tandem sequence provides an efficient route to the furo[2,3-b]pyridine (B1315467) core. nih.gov For example, the reaction of tert-butyl 2,5-dichloronicotinate with deprotonated tert-butyl 2-hydroxyacetate afforded the cyclized product in an 86% yield. nih.gov

Starting MaterialReagentsProductYieldSource
Ethyl 2,5-dichloronicotinateEthyl 2-hydroxyacetate, Sodium HydrideDiethyl 5-chlorofuro[2,3-b]pyridine-2,3-dicarboxylateNot specified
tert-Butyl 2,5-dichloronicotinatetert-Butyl 2-hydroxyacetate, Sodium Hydridetert-Butyl 3-(tert-butoxycarbonyl)-5-chlorofuro[2,3-b]pyridine-2-carboxylate86% nih.gov

The presence of two chlorine atoms on the pyridine ring of derivatives made from this compound allows for selective functionalization. nih.gov The different electronic environments of the chlorine atoms, or their differential reactivity compared to other functional groups, can be exploited in palladium-catalyzed cross-coupling reactions. nih.gov

In a strategy aimed at creating a furo[2,3-b]pyridine with handles for selective modification, a 3-hydroxy group (formed after cyclization and decarboxylation) can be converted into a more reactive triflate group. nih.gov Generally, aryl triflates are more reactive than aryl chlorides in palladium-catalyzed C-C bond formation. nih.gov This reactivity difference allows for sequential and chemoselective coupling reactions. For instance, a Suzuki-Miyaura coupling can be performed selectively at the triflate position, followed by a second, different coupling reaction at the less reactive 5-chloro position. This strategy provides a powerful method for constructing highly functionalized and complex heterocyclic molecules. nih.gov

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of dichloronicotinic acids can originate from various chlorinated pyridine precursors, involving key transformation steps like hydrolysis, oxidation, and regioselective chlorination.

Industrial processes can generate residues containing 2,3-dichloro-5-trichloromethylpyridine (DCTC), which can be utilized as a starting material for the synthesis of certain dichloronicotinic acids. google.com A patented process describes the conversion of DCTC short-distillation residues into 5,6-dichloronicotinic acid. google.com This method leverages differences in volatility and solubility to separate small molecule chloropyridine compounds from polymers in the residue. The DCTC is then converted to 5,6-dichloronicotinic acid through a series of separation and chemical transformation reactions. google.com DCTC itself is an important intermediate that can be synthesized from precursors such as 2-chloro-5-chloromethylpyridine or 3-methylpyridine (B133936) through chlorination reactions. google.comchemdad.com

The synthesis of this compound can be achieved through a multi-step pathway involving regioselective reactions. One reported method involves the permanganate (B83412) oxidation of 2,5-dichloro-3-picoline. acs.org This precursor, 2,5-dichloro-3-picoline, is obtained via diazotization of 5-amino-2-chloro-3-picoline. acs.org This oxidation step specifically converts the methyl group at the 3-position into a carboxylic acid, yielding the desired this compound. acs.org

Direct chlorination of nicotinic acid with reagents like thionyl chloride has been observed to produce dichloronicotinic acid isomers, such as 5,6-dichloronicotinic acid, though sometimes in low yield. acs.org Achieving the specific 2,5-dichloro isomer often requires a more controlled, multi-step approach to ensure the correct placement of the chloro substituents and the carboxylic acid group. acs.org

Advanced Applications of 2,5 Dichloronicotinic Acid in Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

The distinct reactivity of the chloro-substituents on the pyridine (B92270) ring of 2,5-dichloronicotinic acid makes it an ideal precursor for constructing intricate molecular architectures. Chemists leverage this reactivity to synthesize a variety of heterocyclic systems with significant potential in medicinal chemistry and materials science.

Furo[2,3-b]pyridines are recognized as privileged scaffolds in medicinal chemistry, particularly as "hinge-binding" fragments in kinase inhibitors. A concise and scalable synthesis of this core structure utilizes this compound as a key starting material. nih.gov The synthetic strategy hinges on the higher reactivity of the chlorine atom at the C-2 position of the pyridine ring.

The process typically begins with the esterification of the carboxylic acid group of this compound to prevent its interference in subsequent steps. nih.gov The resulting ester then undergoes a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. nih.gov For instance, deprotonation of an alpha-hydroxy acetate (B1210297), such as ethyl 2-hydroxyacetate or tert-butyl 2-hydroxyacetate, generates a nucleophilic alkoxide. This alkoxide preferentially displaces the 2-chloro substituent of the dichloronicotinate ester. The intermediate then undergoes an intramolecular cyclization to construct the fused furo[2,3-b]pyridine (B1315467) ring system. nih.gov This method provides a direct route to a furopyridine core that is strategically functionalized with a chlorine atom at the 5-position, which is suitable for further elaboration through cross-coupling reactions. nih.govsmolecule.com

Table 1: Synthesis of Furo[2,3-b]pyridine Core from this compound nih.gov

StepReactant 1Reactant 2Reagents/ConditionsProductYield
1This compoundtert-Butanol (B103910)H₂SO₄, MgSO₄tert-Butyl 2,5-dichloronicotinate92%
2tert-Butyl 2,5-dichloronicotinatetert-Butyl 2-hydroxyacetateNaH, THFtert-Butyl 5-chloro-3-(tert-butoxycarbonyl)furo[2,3-b]pyridine-7-carboxylate86%

Thiazole (B1198619) and thiazoline (B8809763) heterocycles are core components of numerous peptide-derived natural products with significant biological activity, including the thiopeptide class of antibiotics. researchgate.netub.edu The synthesis of complex molecules containing these motifs often requires building blocks with specific substitution patterns. While direct synthesis of thiazoles and thiazolines from this compound is less commonly detailed, its close analog, 2,6-dichloronicotinic acid, has been extensively studied as a precursor for creating the polyheterocyclic cores of thiopeptides. researchgate.netresearchgate.net The principles of regioselective substitution demonstrated with the 2,6-isomer are highly relevant and applicable to the 2,5-isomer. The strategic placement of chloro-substituents allows for sequential and controlled introduction of thiazole or thiazoline-containing fragments through cross-coupling and SNAr reactions. ub.eduresearchgate.net This modular approach is crucial for building the complex, multi-substituted pyridine centers of these natural products. researchgate.netresearchgate.net The versatility of the carboxylic acid group adds another layer of control, enabling the elongation of substituents at three different positions on the pyridine ring with complete regiocontrol. researchgate.netresearchgate.net

The differential reactivity of the two chlorine atoms in dichloronicotinic acid derivatives is key to constructing multi-substituted pyridine systems. researchgate.net This is particularly evident in the synthesis of precursors for thiopeptide antibiotics using the related 2,6-dichloronicotinic acid. ub.eduresearchgate.net By carefully selecting reaction conditions, one chlorine can be substituted via an SNAr reaction, leaving the second chlorine available for a subsequent transformation, such as a palladium-catalyzed cross-coupling reaction. researchgate.net This stepwise functionalization allows for the precise and regiocontrolled introduction of various substituents onto the pyridine core. researchgate.netresearchgate.net This strategy has enabled the synthesis of libraries of 2,3,6-trisubstituted pyridines, which are essential for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The carboxylic acid group further enhances this utility, as it can be modified or used to direct reactions, providing a powerful tool for creating complex and diverse molecular architectures. researchgate.netresearchgate.net

Regioselective Cross-Coupling Reactions Involving Dichloronicotinic Acid

The presence of two distinct halogen atoms on the pyridine ring allows for highly regioselective functionalization through modern catalytic methods. The ability to differentiate between the two chlorinated positions is a cornerstone of its utility in advanced organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.comnih.gov In the context of dihalopyridines, regioselectivity is a critical consideration. Research on the closely related 2,6-dichloronicotinic acid has shown that regioselective Suzuki coupling can be achieved. researchgate.net For instance, reactions with aryl boronic acids can be directed to selectively substitute the chlorine at the C-6 position while leaving the C-2 chlorine intact. researchgate.net This selectivity is often influenced by a combination of electronic effects, steric hindrance, and the directing capability of the adjacent carboxyl group. The choice of palladium catalyst and ligands can also play a crucial role in determining the outcome of the reaction. For example, in the synthesis of furo[2,3-b]pyridines from this compound, the remaining 5-chloro position is an ideal handle for subsequent palladium-mediated cross-coupling reactions to introduce further molecular diversity. nih.govsmolecule.com

Table 2: Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid researchgate.net

SubstrateCoupling PartnerCatalystProductOutcome
2,6-Dichloronicotinic acidAryl boronic acidPd(PPh₃)₄6-Aryl-2-chloronicotinic acidSelective coupling at C-6

The two chlorine atoms in dichloronicotinic acids exhibit different reactivity towards nucleophilic aromatic substitution (SNAr). The chlorine at the C-2 position (ortho to the nitrogen) is generally more activated and susceptible to nucleophilic attack than the chlorine at the C-5 or C-6 position. This inherent difference in reactivity allows for selective substitution. nih.govresearchgate.net

In the synthesis of furo[2,3-b]pyridines from this compound, an alkoxide nucleophile selectively displaces the 2-chloro group. nih.gov Similarly, studies on 2,6-dichloronicotinic acid show that it can be regioselectively alkoxylated at the C-2 position. researchgate.net This selectivity is often rationalized by the formation of a cyclic transition state involving the ortho-carboxylic acid group and the incoming nucleophile, which directs the substitution to the adjacent position. researchgate.netnih.gov This predictable regioselectivity under SNAr conditions is a powerful feature, enabling the stepwise and controlled construction of highly functionalized pyridine derivatives. researchgate.netresearchgate.net

Directing Group Effects in Cross-Coupling of Dichloronicotinic Acid Anions

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is a subject of considerable research, as the ability to selectively functionalize one position over another is crucial for the efficient synthesis of complex molecules. In the case of this compound, the interplay between the inherent electronic properties of the pyridine ring and the directing effect of the C3-carboxylate anion introduces a layer of complexity that governs the final product distribution.

Generally, in the cross-coupling of 2,5-dihalopyridines, oxidative addition of the palladium catalyst is favored at the C2 position, which is alpha to the nitrogen atom. This preference is attributed to the lower carbon-halogen bond dissociation energy at the C2 position, a consequence of a stabilizing interaction between the nitrogen lone pair and the resulting C2-centered radical in the transition state. nih.gov

However, the presence of a carboxylate group at the C3 position, as in the 2,5-dichloronicotinate anion, can significantly influence the regiochemical outcome of the reaction. The carboxylate can act as a directing group, likely through chelation of the palladium catalyst, thereby altering the inherent reactivity of the C2 and C5 positions. This directing effect is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

While extensive research has been conducted on the directing effects in 2,6-dichloronicotinic acid, where the carboxylate can direct coupling to either the C2 or C6 position depending on the catalytic system, specific studies detailing the directing group effects in the cross-coupling of this compound anions are less common in the available literature. acs.orgresearchgate.netsigmaaldrich.comresearchgate.net Nevertheless, by analogy and from general principles of cross-coupling on dihalopyridines, several key factors can be inferred to control the regioselectivity.

Research on the closely related 2,5-dichloropyridine (B42133) has shown that unconventional C5 selectivity can be achieved under specific "ligand-free" conditions, suggesting that the choice of ligand, or lack thereof, can overcome the intrinsic preference for C2 coupling. nih.gov The steric and electronic properties of the phosphine (B1218219) ligands employed in palladium catalysis are known to play a critical role in determining the site of reaction. rsc.org For instance, bulky, electron-rich phosphine ligands can favor coupling at less sterically hindered or electronically different positions.

In the context of 2,5-dichloronicotinate anions, it is plausible that the reaction can be steered towards either the C2 or C5 position by carefully tuning the reaction parameters. Chelation control, where the carboxylate anion coordinates to the palladium center, would likely favor coupling at the proximate C2 position. Conversely, conditions that disfavor this chelation, such as the use of certain solvents or bulky ligands that sterically hinder the approach to the C2 position, might lead to preferential coupling at the C5 position.

To illustrate the potential influence of reaction conditions on the regioselectivity of Suzuki-Miyaura coupling of a hypothetical 2,5-dichloronicotinate substrate, the following table presents plausible outcomes based on established principles of cross-coupling chemistry.

Table 1: Hypothetical Influence of Reaction Conditions on the Regioselectivity of Suzuki-Miyaura Coupling of a 2,5-Dichloronicotinate Anion

EntryCatalyst/LigandBaseSolventPredominant IsomerPlausible Rationale
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O2-Aryl-5-chloronicotinateChelation of the carboxylate to the palladium center favors oxidative addition at the proximate C2 position.
2Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane5-Aryl-2-chloronicotinateThe bulky, electron-rich SPhos ligand may sterically disfavor approach to the C2 position, leading to preferential reaction at C5.
3Pd(OAc)₂ (ligand-free)K₃PO₄DMF/H₂O5-Aryl-2-chloronicotinate"Ligand-free" conditions can sometimes lead to the formation of palladium nanoparticles or different catalytic species that exhibit altered selectivity, favoring the C5 position. nih.gov
4PdCl₂(dppf)Na₂CO₃THF2-Aryl-5-chloronicotinateThe dppf ligand, while bidentate, may still allow for coordination of the carboxylate, directing the reaction to the C2 position.

It is important to note that the data in Table 1 is illustrative and based on general trends observed in related systems. Detailed experimental studies on this compound itself are required to definitively establish the directing group effects of the carboxylate anion under various cross-coupling conditions. The subtle balance between electronic effects, steric hindrance, and chelation control makes the prediction of regioselectivity in such systems a nuanced challenge, necessitating empirical investigation for each specific substrate and reaction setup.

Research into Biological Activities of 2,5 Dichloronicotinic Acid Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

2,5-Dichloronicotinic acid has been identified as a valuable starting material in the synthesis of a variety of heterocyclic compounds, which are explored for their potential therapeutic applications. The reactivity of the chlorine and carboxylic acid groups on the pyridine (B92270) ring allows for diverse chemical modifications, leading to the generation of novel derivatives with a range of biological activities. Research in this area is focused on creating new molecules that can serve as pharmaceutical intermediates or as active pharmaceutical ingredients (APIs) themselves.

This compound serves as a key building block in the synthesis of more complex molecules intended for pharmaceutical use. Its structural framework is a component of various derivatives that are being investigated for their potential as active compounds in drug development. The process often involves nucleophilic substitution reactions at the chlorinated positions and modifications of the carboxylic acid group to introduce different functionalities. These chemical alterations are designed to modulate the compound's physicochemical properties and biological activity, aiming to develop effective therapeutic agents.

While this compound is utilized in the broader chemical and pharmaceutical industries, specific details on its direct conversion into commercial APIs are not extensively documented in publicly available research. Its primary role appears to be that of a versatile precursor in the exploratory phases of drug discovery, where a multitude of derivatives are synthesized and screened for potential biological effects. The development of these derivatives into registered APIs is a lengthy and complex process that is not always fully detailed in scientific literature until later stages of clinical development.

The potential application of derivatives of this compound in the context of neurological disorders has been a subject of scientific inquiry. However, based on available research, there is limited specific information on the synthesis and biological evaluation of this compound derivatives for the specific targets outlined below. The following sections represent areas of active research in neurodegenerative diseases, but direct links to derivatives of this compound are not well-established in the current body of scientific literature.

In the field of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Extensive research has been conducted on various heterocyclic scaffolds for their potential as cholinesterase inhibitors. However, specific studies detailing the synthesis and AChE/BChE inhibitory activity of derivatives of this compound are not prominently featured in the available scientific literature. Therefore, no specific data on the inhibitory concentrations (IC₅₀) or structure-activity relationships for this class of compounds can be provided at this time.

The aggregation of β-amyloid (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Consequently, the development of small molecules that can inhibit this aggregation process is a major focus of research. While a wide array of chemical compounds have been investigated for their anti-Aβ aggregation properties, there is a notable absence of published research specifically focused on derivatives of this compound for this application. As a result, there is no available data to present on the efficacy of these specific compounds in preventing Aβ fibrillization.

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases. The search for novel anti-inflammatory agents that can cross the blood-brain barrier is an active area of medicinal chemistry. Although derivatives of other nicotinic acid compounds have been explored for their anti-inflammatory potential, there is a lack of specific studies investigating the anti-inflammatory effects of this compound derivatives, particularly in the context of neuroinflammation.

Given the complex and multifactorial nature of neurodegenerative diseases, there is a growing interest in the development of multifunctional agents that can address multiple pathological targets simultaneously. This approach often involves creating hybrid molecules that combine different pharmacophores to achieve a synergistic therapeutic effect, such as concurrent cholinesterase inhibition, Aβ anti-aggregation activity, and anti-inflammatory effects. While this is a promising strategy in drug design for neurodegenerative disorders, the application of this compound as a scaffold for such multifunctional agents has not been specifically reported in the accessible scientific research.

Potential in Anti-obesity Drug Discovery via Lipase (B570770) Inhibition

The global health challenge of obesity has spurred research into various therapeutic strategies, with the inhibition of pancreatic lipase being a clinically validated approach. nih.govnih.gov Pancreatic lipase is a critical enzyme responsible for the digestion of dietary triglycerides; its inhibition reduces fat absorption, thereby aiding in weight management. nih.govmdpi.com The only FDA-approved drug acting via this mechanism for long-term obesity treatment is Orlistat, a hydrogenated derivative of the natural product lipstatin. nih.gov

While research into synthetic pancreatic lipase inhibitors is extensive, specific studies focusing on derivatives of this compound are not widely documented in current literature. However, the exploration of diverse chemical scaffolds for lipase inhibition is a continuing field of study. researchgate.net Research has shown that various heterocyclic compounds can be effective lipase inhibitors. Given the established role of nicotinic acid derivatives in various biological activities, the this compound scaffold presents a potential, yet underexplored, platform for designing novel lipase inhibitors. Future research could involve synthesizing a library of this compound derivatives, such as esters or amides, and screening them for inhibitory activity against pancreatic lipase. Such studies would clarify whether this chemical class holds promise in the development of new anti-obesity therapeutics. A recent study has also suggested that inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD), such as FG-4592, may help ameliorate obesity symptoms, pointing to alternative mechanisms by which nicotinic acid-related structures could influence metabolic disorders. frontiersin.org

Research into Antimicrobial and Anticancer Properties of Derivatives

This compound itself has been noted for its antimicrobial properties, showing effectiveness against certain bacterial strains. smolecule.com This inherent activity makes its derivatives interesting candidates for the development of new antimicrobial agents. The broader family of heterocyclic compounds, including structures related to nicotinic acid, is a rich source of biologically active molecules. For instance, derivatives of pyrrolidine-2,5-dione have been synthesized and shown to possess antimicrobial and antitumor activities. nih.govuobasrah.edu.iq

In the realm of oncology, derivatives of 2,5-diketopiperazine (DKP), which can be considered cyclic dipeptides, have been designed and synthesized as potential anticancer agents. mdpi.comnih.gov Studies have shown that modifying the substituents on the DKP ring can lead to compounds with potent, broad-spectrum anticancer activity against various cell lines. nih.gov For example, certain DKP derivatives have demonstrated strong inhibitory activity against cancer cell lines like U937 and K562, with IC50 values in the sub-micromolar range. nih.gov Similarly, 2,5-substituted thiazolidinone derivatives have been investigated as potential anticancer compounds, showing growth inhibitory effects on human lung carcinoma, glioblastoma, and melanoma cells. researchgate.net These findings suggest that the 2,5-disubstituted heterocyclic scaffold is a promising starting point for developing new therapeutics, and by extension, derivatives of this compound could be valuable subjects for future synthesis and evaluation in antimicrobial and anticancer research.

Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) Inhibition Research

Hypoxia-inducible factors (HIFs) are crucial transcription factors that enable cellular adaptation to low oxygen levels (hypoxia). nih.gov The stability of the alpha subunit of HIF (HIF-α) is regulated by a class of enzymes known as HIF prolyl hydroxylases (PHDs). nih.govmdpi.com Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for degradation. nih.gov However, under hypoxic conditions or when PHDs are inhibited, HIF-α stabilizes and activates genes involved in processes like erythropoiesis (red blood cell production) and angiogenesis. frontiersin.orgnih.gov

This mechanism has led to the development of PHD inhibitors as a novel therapeutic approach for managing anemia associated with chronic kidney disease. frontiersin.orgnih.gov Several small-molecule PHD inhibitors, such as Roxadustat (FG-4592) and Vadadustat (AKB-6548), have advanced into clinical use. frontiersin.org Structurally, many PHD inhibitors feature scaffolds that can chelate the iron atom at the enzyme's active site. Notably, Vadadustat is based on a hydroxypyridine core. frontiersin.org The structural relation to the pyridine ring of this compound suggests that this compound could serve as a valuable starting material or scaffold for the design and synthesis of new PHD inhibitors. By modifying the carboxylic acid group and displacing the chlorine atoms with appropriate functional groups, it may be possible to create novel derivatives that effectively inhibit PHD enzymes, offering potential new treatments for anemia and other ischemic conditions.

Agrochemical Research Applications

Precursor in Herbicide, Fungicide, and Insecticide Development

This compound serves as a valuable precursor in the synthesis of agrochemicals. smolecule.com Its inherent phytotoxicity, or ability to inhibit plant growth, makes it a direct candidate for interest in herbicide development. smolecule.com The broader class of chlorinated picolinic acids has a well-established history in agriculture. For example, picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) is a potent systemic herbicide used to control broadleaf weeds. researchgate.net Similarly, 2,4-Dichlorophenoxyacetic acid (2,4-D) is one of the most widely used herbicides in the world for controlling broadleaf weeds in cereal crops and turf. mt.govnih.govwikipedia.org The structural analogy suggests that this compound can be a key building block for new synthetic auxin herbicides or other herbicidal compounds.

Beyond herbicides, the pyridine ring is a common feature in other pesticides. Pyriofenone, a fungicide with a benzoyl pyridine structure, is effective against powdery mildew. nih.gov In the field of insecticides, the neonicotinoid class, which features a chloropyridine ring, has been pivotal in controlling a wide range of pests. researchgate.net The reactivity of the two chlorine atoms on the this compound ring allows for diverse chemical modifications, making it an adaptable starting material for developing novel fungicides and insecticides through the synthesis of various derivatives. smolecule.com

Structure-Activity Relationship Studies for Pesticidal Activity

The development of effective pesticides relies heavily on structure-activity relationship (SAR) studies. These studies involve synthesizing a series of related compounds by making systematic modifications to a lead structure and evaluating how these changes affect biological activity. mdpi.com this compound is employed in such research to explore these relationships in the design of new agrochemicals. smolecule.com

For instance, in developing new herbicides, SAR studies might involve converting the carboxylic acid group of this compound into various esters or amides and replacing the chlorine atoms with different substituents. The goal is to understand how factors like size, electronic properties, and lipophilicity of these new groups influence the compound's uptake, translocation, and interaction with the target site in the weed. mdpi.com Similar principles apply to insecticide and fungicide development. SAR studies on 4-thiazolidinone (B1220212) insecticides, for example, have revealed how different halogen substituents on a phenyl ring can fine-tune the compound's selectivity and potency against the target enzyme, acetylcholinesterase, in mosquitos. diva-portal.org By applying these SAR principles to the this compound scaffold, researchers can rationally design and optimize new pesticidal compounds with improved efficacy, better selectivity, and more desirable environmental profiles.

Environmental Fate and Biomonitoring Studies

Detection and Excretion Pathways in Biological Systems

There is currently no available research detailing the detection of 2,5-Dichloronicotinic acid in biological systems or outlining its metabolic and excretory pathways.

Consideration in Environmental Chemical Exposure Biomonitoring

No studies have been identified that include this compound as a target compound in environmental chemical exposure biomonitoring programs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichloronicotinic acid, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : The synthesis typically involves chlorination of nicotinic acid derivatives or functional group transformations. Researchers should systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) principles to identify optimal conditions. For example, kinetic studies under controlled temperatures (e.g., 60–100°C) and reagent stoichiometry ratios (e.g., 1:1 to 1:3) can help maximize yield. Characterization of intermediates via HPLC or GC-MS is critical to track byproduct formation . Experimental protocols should follow guidelines for reproducibility, including detailed reagent purity, instrumentation specifications, and statistical validation of results .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the chlorination pattern and aromatic proton environments. Key markers include:

  • ¹H NMR : Downfield shifts for protons adjacent to chlorine atoms (δ 8.5–9.0 ppm for pyridine ring protons).
  • ¹³C NMR : Distinct signals for carboxyl carbons (δ ~165–170 ppm) and chlorine-substituted carbons.
    Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances spectral interpretation .

Q. How does the chlorination pattern of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of chlorine atoms at positions 2 and 5 activates the pyridine ring for nucleophilic attack. Researchers should compare reaction rates and regioselectivity with mono-chlorinated analogs. For example, amination reactions with NH₃ or amines under catalytic conditions (e.g., CuI) can yield substituted nicotinamide derivatives. Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) help elucidate mechanistic pathways .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data versus computational modeling predictions for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from crystal packing effects or approximations in computational models. To address this:

  • Perform high-resolution X-ray crystallography and compare bond lengths/angles with Density Functional Theory (DFT)-optimized structures.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic data.
  • Validate computational parameters (e.g., basis sets, solvation models) against experimental data. Publish conflicting data in supplementary materials with a detailed discussion of potential error sources .

Q. How should researchers design multi-step synthesis protocols to minimize byproduct formation in this compound-based drug candidates?

  • Methodological Answer : Use orthogonal protecting groups for the carboxyl and chlorine functionalities during sequential reactions. For example:

  • Protect the carboxyl group as a methyl ester during chlorination steps.
  • Employ Pd-catalyzed cross-coupling reactions for introducing pharmacophores (e.g., aryl groups).
    Monitor reaction progress via LC-MS and optimize purification techniques (e.g., preparative HPLC or recrystallization) to isolate intermediates. Document all steps rigorously to ensure reproducibility .

Q. What advanced statistical methods are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression, PLSR) can correlate structural descriptors (e.g., Cl substituent position, logP) with biological activity. Steps include:

  • Generate 3D molecular descriptors using software like MOE or Schrödinger.
  • Validate models with leave-one-out cross-validation and external test sets.
  • Address data skewness or outliers using robust statistical packages (e.g., R or Python’s Scikit-learn). Publish raw datasets and code in supplementary materials to enable replication .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.